molecular formula C16H22N2O B2599394 N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide CAS No. 930448-49-0

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide

Cat. No.: B2599394
CAS No.: 930448-49-0
M. Wt: 258.365
InChI Key: GAQOZOGWSOAARH-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C16H22N2O It is characterized by the presence of a piperidine ring conjugated to a benzyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 1-benzylpiperidine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxylic acid.

    Reduction: Formation of N-(1-benzylpiperidin-4-yl)cyclopropanemethanol.

    Substitution: Formation of N-(1-alkylpiperidin-4-yl)cyclopropanecarboxamide derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)cyclopropanecarboxylic acid
  • N-(1-benzylpiperidin-4-yl)cyclopropanemethanol
  • N-(1-alkylpiperidin-4-yl)cyclopropanecarboxamide derivatives

Uniqueness

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, benzyl group, and cyclopropanecarboxamide moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(14-6-7-14)17-15-8-10-18(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOZOGWSOAARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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